7-methyl-5-phenyltetrazolo[1,5-a]quinazoline
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Overview
Description
7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of tetrazoloquinazolines This compound is characterized by a fused ring system consisting of a tetrazole ring and a quinazoline ring, with a methyl group at the 7th position and a phenyl group at the 5th position
Preparation Methods
The synthesis of 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with phenylhydrazine to form the intermediate hydrazone, which is then cyclized using sodium nitrite in the presence of acetic acid to yield the desired tetrazoloquinazoline compound .
Chemical Reactions Analysis
7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline include other tetrazoloquinazolines and quinazoline derivatives. These compounds share a similar fused ring structure but differ in the nature and position of substituents. For example:
5-Phenyltetrazolo[1,5-c]quinazoline: Lacks the methyl group at the 7th position.
9-Methyl-5-phenyltetrazolo[1,5-c]quinazoline: Has a methyl group at the 9th position instead of the 7th.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-methyl-5-phenyltetrazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)16-15-17-18-19-20(13)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIRBQGJJVJKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975272 |
Source
|
Record name | 7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5987-76-8 |
Source
|
Record name | 7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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